2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
説明
特性
IUPAC Name |
2-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-18-8-4-3-6-16(18)19(25)23-15-11-9-14(10-12-15)20-24-17-7-5-13-22-21(17)27-20/h3-13H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDRHOLPYARJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the attachment of the benzamide and ethoxy groups. One common approach is to start with commercially available thiazole or thiazolidine derivatives, which are then subjected to pyridine annulation to form the thiazolo[5,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective starting materials, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives . Substitution reactions can lead to a wide range of functionalized products .
科学的研究の応用
Synthesis and Characterization
The synthesis of 2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step reactions that can include various reagents and conditions. Microwave-assisted synthesis has been noted for enhancing reaction efficiency and yield during industrial production. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Inhibition of FLT3 : Studies have shown that this compound can act as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is implicated in the development of certain cancers, particularly acute myeloid leukemia (AML). Preliminary findings suggest that it may hinder the proliferation of FLT3-positive cancer cells, making it a candidate for further investigation in cancer therapy .
- Antimicrobial Properties : The presence of the thiazolo[5,4-b]pyridine moiety is associated with antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against certain bacterial strains, indicating potential for development as an antimicrobial agent .
- Anti-inflammatory Effects : Research has suggested that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. This could have implications for treating inflammatory diseases .
Therapeutic Applications
The unique combination of functional groups in this compound allows for diverse therapeutic applications:
- Cancer Treatment : Given its ability to inhibit FLT3, this compound may be developed into a targeted therapy for AML and potentially other cancers characterized by FLT3 mutations.
- Infectious Diseases : Its antimicrobial properties could lead to new treatments for infections caused by resistant bacterial strains.
- Inflammatory Disorders : The anti-inflammatory effects suggest potential use in managing conditions such as rheumatoid arthritis or other inflammatory diseases.
作用機序
The mechanism of action of 2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as phosphoinositide 3-kinase. The compound binds to the kinase through key hydrogen bonds, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
2-Bromo-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
- Molecular Formula : C₁₉H₁₂BrN₃OS
- Molecular Weight : 410.29 g/mol
- However, bromine may reduce solubility and increase metabolic stability due to its resistance to oxidation .
3-Methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Molecular Formula : C₂₁H₁₇N₃O₂S
- Molecular Weight : 375.44 g/mol
- Key Differences : The methoxy group at the benzamide’s meta position (vs. ethoxy at ortho) alters steric and electronic effects. Methoxy’s smaller size may reduce steric hindrance but decrease lipophilicity compared to ethoxy, impacting membrane permeability .
Core Modifications and Extended Scaffolds
Compound 1 (Imidazo-Thiazolo-Pyridine Hybrid)
- Molecular Formula: Not explicitly stated, but MS data (m/z 521) suggests a larger structure.
- Key Differences: Incorporates an imidazo[4,5-d]thiazolo[5,4-b]pyridine core with methyl and methylamino groups. This extended scaffold likely enhances target selectivity but may compromise solubility due to increased hydrophobicity .
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4)
- Key Differences : Replaces benzamide with naphthamide, introducing a bulkier aromatic system. This modification could improve π-π stacking interactions but reduce metabolic stability due to higher lipophilicity .
Functional Group Replacements
Sulfonamide Derivatives
- Examples :
- N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
- N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
- Key Differences: Sulfonamide linkages replace benzamide, altering hydrogen-bonding capacity and acidity.
Physicochemical and Pharmacokinetic Trends
*Predicted LogP values estimated using fragment-based methods.
生物活性
2-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities. The ethoxy and benzamide functionalities further enhance its pharmacological profile. The structural formula can be represented as follows:
This structure is significant because it influences the compound's interaction with biological targets.
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial and fungal strains. A study demonstrated that modifications in the thiazole ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
2. Antiviral Properties
The thiazolo[5,4-b]pyridine moiety has been linked to antiviral activity. Compounds derived from this structure have been tested against viruses such as HCV and HIV, showing IC50 values in the low micromolar range. The mechanism often involves inhibition of viral RNA polymerases or proteases .
3. Anticancer Potential
Several studies have explored the anticancer properties of thiazolo[5,4-b]pyridine derivatives. For example, a recent investigation found that similar compounds displayed significant antiproliferative effects on HepG2 liver cancer cells, with IC50 values ranging from 1.83 to 4.24 µM . These findings suggest that this compound may also exhibit similar anticancer effects.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen survival or cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, potentially altering signaling pathways critical for disease progression.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Activity Level | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 µM | |
| Antiviral | HCV | 0.35 µM | |
| Anticancer | HepG2 | 1.83 - 4.24 µM | |
| Antifungal | C. albicans | 0.03 - 0.5 µg/mL |
Notable Research Findings
- Antimicrobial Efficacy : A study reported that modifications in the phenyl ring significantly enhanced the antimicrobial activity of thiazole derivatives against various pathogens .
- Antiviral Activity : In vitro studies demonstrated that similar compounds effectively inhibited HCV NS5B polymerase activity by more than 95% .
- Anticancer Studies : Research on HepG2 cells revealed that certain thiazolo derivatives exhibited potent antiproliferative effects compared to standard chemotherapeutics like sorafenib .
Q & A
Q. What are the key steps in synthesizing 2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide?
The synthesis involves multi-step organic reactions:
- Thiazolo[5,4-b]pyridine core construction : Cyclization of pyridine derivatives with sulfur-containing reagents under controlled temperatures (e.g., 80–100°C) using solvents like DMF or THF .
- Substitution reactions : Introduction of the ethoxy-benzamide moiety via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amidation) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation : NMR spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios, complemented by high-resolution mass spectrometry (HRMS) for molecular formula validation .
- Crystallography : X-ray diffraction to resolve stereochemical ambiguities and confirm planar geometry of the thiazolo-pyridine ring .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC monitoring during synthesis .
Q. How is the compound initially screened for biological activity?
- In vitro assays :
- Antioxidant : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers identify the biological targets of this compound?
- Target fishing : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- Computational docking : Molecular modeling (e.g., AutoDock Vina) to predict binding affinity for enzymes like kinases or cytochrome P450 isoforms .
- Gene knockout studies : CRISPR/Cas9-mediated gene silencing in cell lines to observe phenotypic rescue .
Q. What strategies resolve contradictions in reported biological activity data?
- Method triangulation : Cross-validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like Annexin V) .
- Structural analogs : Compare activity of derivatives (e.g., 5-chloro-2-methoxy analogs) to identify substituent-specific effects .
- Statistical rigor : Replicate experiments in triplicate with independent batches and apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .
Q. How does the ethoxy group influence the compound’s pharmacokinetic properties?
- Metabolic stability : Incubate with liver microsomes to measure half-life (t₁/₂) and identify metabolites via LC-MS .
- LogP determination : Shake-flask method to quantify partition coefficient, correlating with membrane permeability .
- CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
Q. What are the challenges in optimizing this compound for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve bioavailability .
- Toxicity profiling : Acute toxicity testing in rodents (LD₅₀) and histopathological analysis of major organs .
- PK/PD modeling : Establish dose-response relationships and plasma concentration-time curves using non-compartmental analysis .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally similar thiazolo-pyridine derivatives?
- Activity comparison :
| Derivative | Substituents | Key Activity |
|---|---|---|
| 2-Benzoyl analog | Benzoyl group | Antibacterial (MIC = 8 µg/mL vs. S. aureus) |
| 5-Chloro-2-methoxy analog | Cl, OMe | Kinase inhibition (IC₅₀ = 0.2 µM for EGFR) |
- Mechanistic divergence : Ethoxy group enhances hydrogen bonding with target proteins (e.g., via molecular dynamics simulations) .
Q. What role does the thiazolo[5,4-b]pyridine moiety play in biological activity?
- Electron-deficient core : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases) .
- Metabolic resistance : Thiazole ring resists oxidative degradation by hepatic enzymes compared to furan analogs .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Substituent scanning : Synthesize derivatives with varied alkoxy groups (e.g., methoxy, propoxy) to correlate chain length with potency .
- Bioisosteric replacement : Replace benzamide with sulfonamide to improve solubility without losing affinity .
- 3D-QSAR models : Use CoMFA/CoMSIA to predict activity cliffs and prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
